molecular formula C17H18FNO2S B2899326 2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide CAS No. 2034537-02-3

2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Cat. No. B2899326
M. Wt: 319.39
InChI Key: GLOBRIDJEFUWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide” is a complex organic compound. It contains a fluorophenoxy group, a thiophenyl group, and a cyclopentyl group, all attached to an acetamide core. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom, which is highly electronegative, could introduce interesting electronic properties into the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an acid and an amine. The fluorophenoxy group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and potentially its boiling and melting points .

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(1-thiophen-2-ylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-13-6-1-2-7-14(13)21-12-16(20)19-17(9-3-4-10-17)15-8-5-11-22-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBRIDJEFUWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

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